molecular formula C5H4N2O2 B13019244 3-Hydroxypyridazine-4-carbaldehyde

3-Hydroxypyridazine-4-carbaldehyde

Cat. No.: B13019244
M. Wt: 124.10 g/mol
InChI Key: BAGCGCYKFCZKLH-UHFFFAOYSA-N
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Description

3-Hydroxypyridazine-4-carbaldehyde is a heterocyclic compound that features a pyridazine ring substituted with a hydroxyl group at the 3-position and an aldehyde group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxypyridazine-4-carbaldehyde typically involves the functionalization of a pyridazine ring. One common method includes the reaction of pyridazine derivatives with appropriate reagents to introduce the hydroxyl and aldehyde groups. For instance, the reaction of pyridazine with hydroxylamine hydrochloride followed by oxidation can yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. scalable synthetic routes often involve the use of cost-effective and readily available reagents, along with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxypyridazine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

3-Hydroxypyridazine-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxypyridazine-4-carbaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

    3-Hydroxyisonicotinaldehyde: Similar structure but with a pyridine ring instead of pyridazine.

    3-Hydroxy-4-pyranone: Contains a pyranone ring instead of pyridazine.

    Pyridazine derivatives: Various derivatives with different substituents at the 3 and 4 positions.

Uniqueness: 3-Hydroxypyridazine-4-carbaldehyde is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C5H4N2O2

Molecular Weight

124.10 g/mol

IUPAC Name

6-oxo-1H-pyridazine-5-carbaldehyde

InChI

InChI=1S/C5H4N2O2/c8-3-4-1-2-6-7-5(4)9/h1-3H,(H,7,9)

InChI Key

BAGCGCYKFCZKLH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NN=C1)C=O

Origin of Product

United States

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